molecular formula C25H30N6O B5559389 2-[(2-methylphenyl)amino]-N'-{(E)-[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}acetohydrazide (non-preferred name)

2-[(2-methylphenyl)amino]-N'-{(E)-[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}acetohydrazide (non-preferred name)

Cat. No.: B5559389
M. Wt: 430.5 g/mol
InChI Key: UXRNTOWOKPBRDJ-WPWMEQJKSA-N
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Description

2-[(2-methylphenyl)amino]-N’-{(E)-[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including an amino group, a pyrazole ring, and a piperidine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-[(2-methylphenyl)amino]-N’-{(E)-[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}acetohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylphenylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with hydrazine derivatives to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to enhance efficiency and reduce costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The imine group can be reduced to form corresponding amines using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

2-[(2-methylphenyl)amino]-N’-{(E)-[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}acetohydrazide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activity is investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Medicine: Research focuses on its pharmacological properties and potential use in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(2-methylphenyl)amino]-N’-{(E)-[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}acetohydrazide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

2-(2-methylanilino)-N-[(E)-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c1-19-11-7-8-14-23(19)26-18-24(32)28-27-17-22-20(2)29-31(21-12-5-3-6-13-21)25(22)30-15-9-4-10-16-30/h3,5-8,11-14,17,26H,4,9-10,15-16,18H2,1-2H3,(H,28,32)/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRNTOWOKPBRDJ-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(N(N=C2C)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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